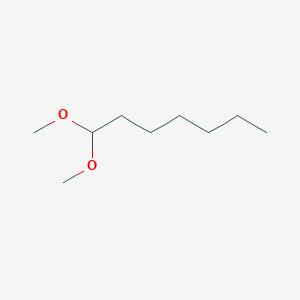

1,1-Dimethoxyheptane

説明

General Definition and Classification of Acetals and Ketals

Acetals are functional groups with the general connectivity R₂C(OR')₂ lscollege.ac.in. In this structure, the central carbon atom is bonded to two alkoxy groups (-OR') and two other groups, denoted as R lscollege.ac.in. The R groups can be organic fragments or hydrogen atoms, while the R' groups must be organic fragments, not hydrogen lscollege.ac.in. The central carbon atom in an acetal (B89532) is saturated and exhibits tetrahedral geometry lscollege.ac.in.

Historically, the term "acetal" was specifically used for derivatives of aldehydes (where at least one R group is hydrogen), while "ketal" was used for derivatives of ketones (where neither R group is hydrogen) lscollege.ac.inwikipedia.org. However, the International Union of Pure and Applied Chemistry (IUPAC) now considers ketals as a subset of acetals, with the term "acetal" encompassing both aldehyde- and ketone-derived structures lscollege.ac.inwikipedia.org.

The defining structural feature of an acetal is the presence of a carbon atom bonded to two oxygen atoms, each of which is further bonded to an organic group (R') lscollege.ac.in. This central carbon atom is also bonded to two other groups (R) lscollege.ac.in. The general formula R₂C(OR')₂ illustrates this connectivity lscollege.ac.in.

The distinction between acetals and ketals lies in the nature of the R groups attached to the central carbon. If at least one of the R groups is a hydrogen atom, the compound is derived from an aldehyde and is referred to as an acetal (in the historical sense) lscollege.ac.invedantu.com. If both R groups are organic fragments (alkyl or aryl), the compound is derived from a ketone and is classified as a ketal lscollege.ac.indifferencebetween.com. Despite the historical distinction, ketals are now considered a subclass of acetals lscollege.ac.inwikipedia.org.

Acetals can be further classified based on the R' groups. If the two R' groups are identical, the compound is a symmetric acetal lscollege.ac.in. If the two R' groups are different, it is referred to as a mixed acetal lscollege.ac.in.

Acetals are related to hemiacetals and orthoesters. Hemiacetals are intermediates in the formation of acetals and are characterized by a carbon atom bonded to one alkoxy group (-OR') and one hydroxyl group (-OH) lscollege.ac.inmasterorganicchemistry.com. The formation of an acetal typically occurs through the reaction of an aldehyde or ketone with an alcohol, proceeding via a hemiacetal intermediate lscollege.ac.inlibretexts.org.

Orthoesters, on the other hand, have a central carbon atom bonded to three alkoxy groups lscollege.ac.in. This contrasts with acetals, which have only two alkoxy groups attached to the central carbon lscollege.ac.in.

Nomenclature and Synonyms of 1,1-Dimethoxyheptane (Heptanal Dimethyl Acetal)

This compound is systematically named according to IUPAC nomenclature. Its name directly reflects its structure: a heptane (B126788) chain with two methoxy (B1213986) groups at the first carbon position.

It is also commonly known by synonyms that indicate its derivation from heptanal (B48729) and methanol (B129727). These include:

Heptanal dimethyl acetal thegoodscentscompany.comfishersci.co.ukcalpaclab.com

Enanthal dimethyl acetal thegoodscentscompany.comfishersci.co.ukaksci.cominchem.org

Oenanthal dimethyl acetal thegoodscentscompany.comfishersci.co.ukaksci.cominchem.org

Heptaldehyde dimethyl acetal thegoodscentscompany.comfishersci.co.ukcalpaclab.cominchem.org

Aldehyde C-7 dimethyl acetal thegoodscentscompany.comfishersci.co.uk

Heptane, 1,1-dimethoxy- thegoodscentscompany.comfishersci.co.uk

The name "Heptanal dimethyl acetal" explicitly highlights that it is the dimethyl acetal formed from heptanal (also known as heptaldehyde or enanthal), an aldehyde with a seven-carbon chain thegoodscentscompany.comwikipedia.org.

Significance of Acetals in Organic Synthesis and Industrial Applications

Acetals play a crucial role in organic synthesis, primarily as protecting groups for carbonyl functionalities (aldehydes and ketones) libretexts.orgtutorchase.com. The formation of an acetal from an aldehyde or ketone is a reversible reaction, typically carried out under acidic conditions with the removal of water libretexts.org. Once formed, acetals are stable under neutral and basic conditions, which allows for reactions to be performed on other parts of the molecule without affecting the protected carbonyl group masterorganicchemistry.commsu.edu. The carbonyl group can then be regenerated by hydrolysis of the acetal under aqueous acidic conditions libretexts.org. This protection strategy is essential in multi-step synthesis.

In addition to their role as protecting groups, acetals and polymers containing acetal linkages find various industrial applications. For example, polyoxymethylene (POM), also known as acetal plastic, is a widely used engineering thermoplastic known for its high strength, stiffness, low friction, and chemical resistance hamakyu.vnreadingplastic.compiedmontplastics.com. It is used in mechanical components, automotive parts, food processing equipment, and consumer goods readingplastic.compiedmontplastics.comcurbellplastics.com.

Specific acetals, including this compound, are used in the fragrance and flavor industry thegoodscentscompany.cominchem.orgfishersci.at. This compound, for instance, is noted for its green, oily, or sometimes fruity odor and is used in fragrances and flavors to impart specific notes thegoodscentscompany.comventos.comfao.org.

Data Tables

While extensive detailed research findings specifically on the synthesis or complex reactions of this compound beyond its use in flavors and fragrances were not prominently found in the search results, some physical properties were available.

Here is a table summarizing some reported physical properties of this compound:

| Property | Value | Source |

| CAS Number | 10032-05-0 | thegoodscentscompany.comfishersci.co.ukchemicalbook.in |

| Molecular Formula | C₉H₂₀O₂ | thegoodscentscompany.comchemicalbook.in |

| Molecular Weight | 160.25680000 g/mol (approx 160.25-160.26) | thegoodscentscompany.comventos.comchemicalbook.in |

| Density | 0.832 g/mL at 25 °C (lit.) | chemicalbook.insigmaaldrich.com |

| Boiling Point | 183 °C at 760 mm Hg (lit.) | chemicalbook.insigmaaldrich.com |

| Boiling Point (other) | 60 °C at 1 mm Hg | ventos.comfao.org |

| Refractive Index | n²⁰/D 1.4105 (lit.) | chemicalbook.insigmaaldrich.com |

| Refractive Index | 1.4090–1.4130 at 20ºC | ventos.com |

| Flash Point | 136 °F (57.8 °C) - closed cup | chemicalbook.insigmaaldrich.com |

| Flash Point | 59 °C | ventos.com |

| Appearance | Clear mobile liquid | ventos.com |

| Color | Colorless | ventos.com |

| Odor | Green, oily; fruity to oily-greasy; green, herbaceous, somewhat nutty | thegoodscentscompany.comwikipedia.orgventos.comfao.org |

| Solubility | Partly soluble in water; soluble in ethanol (B145695) and organic solvents/oils | ventos.comfao.org |

Protecting Group Chemistry for Carbonyl Compounds

Acetals, including this compound (as a derivative of heptanal), are widely utilized in organic synthesis as protecting groups for carbonyl compounds (aldehydes and ketones). fiveable.metotal-synthesis.comlibretexts.org The carbonyl functional group is highly reactive towards various nucleophilic reagents, such as Grignard reagents, organolithium compounds, and hydride reducing agents. total-synthesis.comlibretexts.org In multi-step synthesis, if a molecule contains a carbonyl group and another functional group that needs to react with a nucleophile or base, the carbonyl group must often be temporarily masked or protected to prevent unwanted reactions. total-synthesis.comlibretexts.org

Acetals serve as excellent protecting groups because they are stable and unreactive under neutral to strongly basic conditions, as well as towards nucleophilic reagents. total-synthesis.comlibretexts.org This stability allows reactions to be carried out on other parts of the molecule without affecting the protected carbonyl. libretexts.org The acetal is typically formed by reacting the aldehyde or ketone with an alcohol (like methanol in the case of this compound formation from heptanal) in the presence of an acid catalyst. fiveable.memasterorganicchemistry.comlibretexts.org Once the desired reactions on the unprotected functional groups are complete, the acetal can be easily cleaved or deprotected by treatment with aqueous acid, regenerating the original carbonyl compound. fiveable.memasterorganicchemistry.comlibretexts.org This facile formation and removal under distinct pH conditions make acetals valuable tools in synthetic strategies. fiveable.me

Intermediates in Complex Molecule Synthesis

Beyond their role as protecting groups, acetals like this compound function as versatile intermediates in the synthesis of complex molecules. ontosight.aifiveable.mecutn.ac.in Their unique structure, combining the stability of ethers with the latent reactivity of the original carbonyl, allows for various transformations.

Acetals can be selectively manipulated or converted into other functional groups under specific reaction conditions. For instance, the acetal carbon can become a site for further carbon-carbon bond formation after deprotection to the aldehyde. total-synthesis.com The seven-carbon chain originating from heptanal, present within the structure of this compound, can be incorporated into larger molecular architectures.

Research has explored the use of acetals, including those formed in situ, to develop new reactions and construct complex molecular scaffolds. cutn.ac.innih.gov This can involve transformations that are not readily achievable directly from the parent carbonyl compound. For example, studies have investigated the use of acetal radicals in organic synthesis for the rapid construction of molecular complexity, including the installation of ketones and vicinal heteroatom compounds. nih.gov While these studies may not specifically detail this compound, they highlight the broader utility of acetal structures as intermediates in advanced synthetic methodologies.

Role in Pharmaceutical, Agrochemical, and Specialty Chemical Industries

This compound and other acetals find applications as intermediates and building blocks in various industries, including pharmaceuticals, agrochemicals, and specialty chemicals. ontosight.aifiveable.me

In the pharmaceutical industry, acetals can be used as intermediates in the synthesis of certain medications. ontosight.ai Chiral N,N-acetals, for instance, are important components of several bioactive drugs. sciencedaily.com While this compound is an O,O-acetal, the principle of using acetal structures as precursors or key intermediates in drug synthesis is relevant. sciencedaily.comnih.gov Acetals can also be explored as pH-sensitive linkages in drug delivery systems, where their hydrolysis at specific pH values can trigger the release of therapeutic agents. nih.gov

In the agrochemical industry, acetals can serve as carriers or encapsulating agents for active chemical compounds, enhancing their stability and enabling controlled release. univarsolutions.co.ukmaastrichtuniversity.nl This property is valuable in the formulation of pesticides and fertilizers for optimized and targeted applications. univarsolutions.co.uk Acetal-based building blocks are also being explored for the synthesis of polymers used in controlled agrochemical release systems. maastrichtuniversity.nl

Within the broader specialty chemical industry, this compound is noted for its use in the flavor and fragrance industry due to its characteristic odor. nih.govthegoodscentscompany.comlookchem.com It is used as a flavoring agent and a fragrance ingredient, contributing specific notes to formulations. thegoodscentscompany.comlookchem.com This highlights its value as a specialty chemical derived from heptanal. wikipedia.orgfishersci.at Furthermore, acetals, in general, are utilized in various organic transformations relevant to the production of diverse specialty chemicals. nih.govgoogle.com

The versatility of this compound stems from its identity as a stable acetal, readily formed from and convertible back to heptanal, making it a valuable compound in both fundamental organic synthesis and various industrial applications.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,1-dimethoxyheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-4-5-6-7-8-9(10-2)11-3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMCNYFBAIUERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064919 | |

| Record name | Heptane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a green, herbaceous, somewhat nutty odour | |

| Record name | Heptanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/779/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

81.00 °C. @ 30.00 mm Hg | |

| Record name | 1,1-Dimethoxyheptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Heptanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/779/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.844-0.849 | |

| Record name | Heptanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/779/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10032-05-0 | |

| Record name | 1,1-Dimethoxyheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10032-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanal dimethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010032050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 1,1-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxyheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTANAL DIMETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMC47KWZ4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-Dimethoxyheptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Investigations of 1,1 Dimethoxyheptane Reactivity

Mechanism of Acetal (B89532) Hydrolysis

The reactivity of 1,1-dimethoxyheptane is centrally defined by the hydrolysis of its acetal functional group. This process, which converts the acetal back to an aldehyde (heptanal) and an alcohol (methanol), is highly dependent on the chemical environment. The mechanistic pathway for this transformation varies significantly between acidic, neutral, and basic conditions.

Acid-Catalyzed Hydrolysis Mechanism (SN1-type)

In the presence of an acid catalyst, this compound undergoes hydrolysis through a specific acid-catalyzed, unimolecular nucleophilic substitution (SN1)-type mechanism, often referred to as an A-1 mechanism. beilstein-journals.org This is a stepwise process involving the formation of a key reactive intermediate.

The hydrolysis is initiated by the protonation of one of the oxygen atoms of the methoxy (B1213986) groups by a hydronium ion (H₃O⁺), which is present in acidic aqueous solutions. chemguide.co.uk This initial step is a rapid and reversible acid-base reaction. The protonation converts the methoxy group, which is a poor leaving group, into a much better leaving group (methanol).

Following protonation, the C-O bond of the protonated methoxy group cleaves, and a molecule of methanol (B129727) departs. This heterolytic cleavage results in the formation of a carbocation intermediate. This intermediate is not a simple secondary carbocation; it is significantly stabilized by resonance involving the lone pair of electrons on the remaining oxygen atom. scienceopen.com This resonance delocalizes the positive charge between the carbon and oxygen atoms, forming a structure known as an oxocarbenium ion. nih.govresearchgate.net The formation of this stable, resonance-stabilized oxocarbenium ion is typically the rate-determining step of the reaction. beilstein-journals.org These reactive species are generally short-lived in solution. researchgate.net

The final stage of the mechanism involves the nucleophilic attack of a water molecule on the electrophilic carbon of the oxocarbenium ion. nih.gov This step leads to the formation of a protonated hemiacetal. Subsequently, a final deprotonation step, where a water molecule acts as a base, removes a proton from the newly added hydroxyl group. This regenerates the acid catalyst (hydronium ion) and yields the final products: a hemiacetal which rapidly equilibrates to heptanal (B48729) and a second molecule of methanol. chemguide.co.uk

Hydrolysis in Neutral and Basic Environments

In contrast to their reactivity in acidic media, acetals like this compound are notably stable in neutral and basic (alkaline) environments. nih.gov Hydrolysis under these conditions is exceptionally slow. The stability arises because the methoxy group (CH₃O⁻) is a very poor leaving group. In neutral or basic solutions, there is no acid available to protonate the oxygen atom, which is a necessary step to transform it into a good leaving group (methanol). Therefore, the initial step required to form the critical oxocarbenium ion intermediate does not occur, effectively halting the hydrolysis process. This stability in basic and neutral conditions is a key reason why acetals are widely used as protecting groups for aldehydes and ketones in organic synthesis.

Factors Influencing Hydrolysis Rate (e.g., pH, temperature, steric hindrance)

The rate of acetal hydrolysis is sensitive to several experimental factors, which can be manipulated to control the reaction.

pH: The pH of the solution is the most critical factor governing the rate of hydrolysis. The reaction is specifically acid-catalyzed, and the rate shows a direct, first-order dependence on the hydronium ion concentration in the solution. beilstein-journals.orgresearchgate.net As the pH decreases (i.e., as acidity increases), the rate of hydrolysis increases significantly. Conversely, in neutral (pH ~7) and basic (high pH) solutions, the rate is negligible. researchgate.net

Temperature: The rate of hydrolysis increases with temperature, following the general principles of chemical kinetics as described by the Arrhenius equation. researchgate.net Elevated temperatures provide the necessary activation energy for the molecules to overcome the energy barrier of the rate-determining step (formation of the oxocarbenium ion), leading to a faster reaction. researchgate.net This effect is significant, with studies on other compounds showing that an increase from 20°C to 50°C can increase the hydrolysis rate more than six-fold. researchgate.net

Steric Hindrance: The structure of the acetal itself, particularly the degree of steric hindrance around the central carbon, can influence the hydrolysis rate. quora.com In an SN1-type mechanism, increased steric bulk can have complex effects. While severe crowding can hinder the planarity of the oxocarbenium ion intermediate, potentially destabilizing it and slowing the reaction, the primary influence is often electronic. For this compound, the heptyl group is a relatively unhindered alkyl chain. However, introducing bulky substituents closer to the acetal carbon would affect the stability of the intermediate and the ease of the nucleophilic attack by water. quora.comresearchgate.net

The following table summarizes the influence of these key factors on the rate of hydrolysis of this compound.

| Factor | Condition | Effect on Hydrolysis Rate | Rationale |

| pH | Low pH (Acidic) | High | Catalyzes the protonation of the methoxy group, facilitating the formation of the oxocarbenium ion. researchgate.net |

| Neutral pH | Extremely Low | Insufficient proton concentration to initiate the reaction mechanism. nih.gov | |

| High pH (Basic) | Negligible | Acetal is stable; the methoxy group is a poor leaving group and cannot be protonated. nih.gov | |

| Temperature | Increase | Increases | Provides more kinetic energy to overcome the activation energy barrier of the reaction, consistent with the Arrhenius equation. researchgate.net |

| Decrease | Decreases | Reduces the kinetic energy of molecules, slowing the rate-determining step. | |

| Steric Hindrance | Increased bulk near the acetal carbon | Can decrease the rate | May destabilize the planar oxocarbenium ion intermediate or hinder the approach of the water nucleophile. quora.comresearchgate.net |

Other Notable Reactions and Mechanistic Pathways

Transacetalization is a reversible, acid-catalyzed reaction in which an existing acetal reacts with an alcohol to form a new acetal and release the original alcohol component. acs.orglibretexts.org For this compound, this process involves reacting it with a different alcohol (R'-OH) or a diol in the presence of an acid catalyst, such as p-toluenesulfonic acid or a Lewis acid. acs.org

The mechanism begins with the protonation of one of the methoxy groups by the acid catalyst. masterorganicchemistry.comchemistrysteps.com This converts the methoxy group into a good leaving group, methanol. The departure of methanol is assisted by the lone pair electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. chemistrysteps.com A molecule of the new alcohol (R'-OH) then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. libretexts.org Subsequent deprotonation of the newly added alcohol group yields a hemiacetal intermediate. The process then repeats: the remaining original methoxy group is protonated, leaves as a second molecule of methanol, and a second molecule of the new alcohol attacks the resulting oxonium ion. A final deprotonation step yields the new acetal product. libretexts.orgmasterorganicchemistry.com

Because the reaction is reversible, it is typically driven to completion by using a large excess of the new alcohol or by removing the released methanol from the reaction mixture, for instance, by distillation. wikipedia.org This reaction is particularly useful for converting dimethyl acetals into cyclic acetals by using a diol like ethylene (B1197577) glycol. researchgate.net

Table 1: Transacetalization Reaction Parameters

| Reactant | Reagent | Catalyst | Product | Ref. |

|---|---|---|---|---|

| This compound | Diol/Triol | Acid (e.g., In(OTf)₃) | Cyclic Acetal | acs.org |

| This compound | Alcohol (R'-OH) | Acid (e.g., TsOH) | 1,1-Di(alkoxy)heptane | masterorganicchemistry.com |

This compound can be converted into homoallyl ethers through a carbon-carbon bond-forming reaction. This is typically achieved by reacting the acetal with a nucleophilic allyl source, such as allyltrimethylsilane, in the presence of a catalyst. rsc.orgorganic-chemistry.org Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or even elemental iodine can catalyze this transformation. rsc.orgnih.gov

The reaction mechanism is initiated by the activation of the acetal by the catalyst. The catalyst coordinates to one of the oxygen atoms, facilitating the departure of a methoxy group to form a highly reactive oxonium ion intermediate. rsc.org This electrophilic intermediate is then attacked by the nucleophilic terminal carbon of the allyltrimethylsilane. researchgate.net In this step, the new carbon-carbon bond is formed, and the trimethylsilyl group is eliminated, typically forming a volatile byproduct like methoxytrimethylsilane. The final product is a 1-methoxy-1-decen-4-yl ether, a type of homoallyl ether. iwu.edu

This reaction is chemoselective and can proceed smoothly under mild conditions, often at room temperature or below. organic-chemistry.orgnih.gov The use of ionic liquids as solvents has also been explored as an environmentally friendlier alternative to traditional chlorinated solvents. organic-chemistry.orgiwu.edu

Table 2: Catalysts for Homoallyl Ether Synthesis from this compound

| Catalyst | Reagent | Temperature | Yield | Ref. |

|---|---|---|---|---|

| Iodine (I₂) | Allyltrimethylsilane | 20 °C | Good | rsc.org |

| TMSOTf | Allyltrimethylsilane | Room Temp. | Good | organic-chemistry.orgnih.gov |

| Bi(OTf)₃ | Allyltrimethylsilane | Room Temp. | High | rsc.org |

| FeCl₃ | Allyltrimethylsilane | -20 °C | Good | rsc.org |

While acetals are generally stable to many reagents, they can react with strong electrophiles. The reaction of this compound with an electrophile like bromine (Br₂) in the presence of phosphorus trichloride (B1173362) (PCl₃) does not result in a simple substitution but leads to the formation of 2,2-dibromoheptanal. thieme-connect.de This transformation involves a sequence of electrophilic attack and rearrangement steps.

The proposed pathway begins with the reaction of the acetal with the electrophilic bromine. One of the oxygen atoms attacks the bromine, leading to an intermediate that, after loss of a methyl group (as methyl bromide), could form an α-bromo ether. This species is unstable and can eliminate methanol to form a bromo-enol ether. Subsequent electrophilic addition of bromine across the enol ether double bond, followed by hydrolysis of the resulting intermediate during aqueous workup, would yield the α,α-dibromo aldehyde product. thieme-connect.de This reaction highlights how the acetal group can be used to activate the adjacent α-carbon for halogenation.

Such reactions, where an initial interaction with an electrophile leads to a significant structural change beyond simple substitution, are characteristic of complex mechanistic pathways. wikipedia.orglibretexts.org The formation of carbocationic or oxonium ion intermediates can often trigger subsequent rearrangements, such as hydride or alkyl shifts, although in the specific case of bromination, an elimination-addition sequence is more likely. nih.gov

Advanced Analytical Techniques for Characterization of 1,1 Dimethoxyheptane

Spectroscopic Methods

Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecule, yielding information about functional groups, molecular framework, and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, commonly hydrogen (¹H) and carbon-13 (¹³C). rsc.orgwisc.edu ¹H NMR provides information about the different types of hydrogen atoms in a molecule, their relative numbers, and their connectivity based on chemical shifts, integrations, and splitting patterns. ¹³C NMR provides information about the carbon skeleton. Spectra for 1,1-Dimethoxyheptane are available in various databases. nih.govmolbase.com

One reported ¹H NMR spectrum for this compound (recorded at 600 MHz in CDCl3) shows characteristic signals corresponding to the different proton environments:

δ 4.37 ppm (triplet, J = 5.8 Hz, 1H) attributed to the acetal (B89532) proton (-CH(OCH3)2). acs.org

δ 3.32 ppm (singlet, 6H) corresponding to the two equivalent methoxy (B1213986) group protons (-OCH3). acs.org

Signals in the region of δ 1.63–1.56 ppm (multiplet, 2H) and δ 1.35–1.26 ppm (multiplet, 8H) are assigned to the methylene (B1212753) protons of the heptane (B126788) chain. acs.org

A signal at δ 0.89 ppm (triplet, J = 7.0 Hz, 3H) corresponds to the terminal methyl protons of the heptane chain. acs.org

These chemical shifts and multiplicities are consistent with the expected structure of this compound.

Interactive Data Table: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 4.37 | t | 5.8 | 1H | -CH(OCH₃)₂ |

| 3.32 | s | - | 6H | -OCH₃ |

| 1.63–1.56 | m | - | 2H | -CH₂-CH(OCH₃)₂ |

| 1.35–1.26 | m | - | 8H | -(CH₂)₄-CH₂- |

| 0.89 | t | 7.0 | 3H | -CH₃ (terminal) |

¹³C NMR spectroscopy provides complementary information by showing the distinct carbon environments. While specific peak assignments for this compound were not detailed in the search results, the technique is routinely used to confirm the presence of all carbon atoms in the molecule and their hybridization states. chemicalbook.comchemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. When a sample is exposed to infrared radiation, specific frequencies are absorbed, corresponding to the vibrational modes of the molecule. chemicalbook.com The resulting spectrum displays absorption bands at characteristic wavenumbers.

IR spectroscopy can be used as an identification test for this compound. fao.org FTIR (Fourier-Transform Infrared) spectra are available for this compound. nih.gov Key absorption bands expected for this compound include those corresponding to C-H stretching vibrations in alkyl chains and methoxy groups, as well as C-O stretching vibrations characteristic of the acetal functional group.

Mass Spectrometry (MS, including GC-MS, UHPLC-QTOF-MS/MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information through fragmentation patterns. hmdb.ca

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that couples the separation power of Gas Chromatography (GC) with the detection capability of MS. uchile.clresearchgate.nettesisenred.net This allows for the separation of components in a mixture followed by their identification and quantification based on their mass spectra. GC-MS is a common method for analyzing this compound. nih.govnist.govhmdb.canist.govfoodb.ca

Electron Ionization (EI) is a common ionization method in GC-MS. The EI mass spectrum of this compound shows characteristic fragment ions. The base peak (most abundant ion) is typically observed at m/z 75. nih.govhmdb.canist.gov Other significant ions are observed at m/z 71, 55, 41, and 129. nih.gov These fragments arise from the cleavage of bonds within the molecule, providing structural clues. For instance, the ion at m/z 75 likely corresponds to the [CH(OCH3)2]+ fragment, which is characteristic of dimethyl acetals.

Interactive Data Table: Characteristic Ions in the EI-MS of this compound

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 75 | 100 | [CH(OCH₃)₂]⁺ |

| 71 | ~17.4 | [C₅H₁₁]⁺ or other fragments |

| 55 | ~14.9 | [C₄H₇]⁺ or other fragments |

| 41 | ~12.0 | [C₃H₅]⁺ or other fragments |

| 129 | ~11.7 | [M - OCH₃]⁺ |

Techniques like Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-QTOF-MS/MS) offer high resolution and accurate mass measurements, enabling the analysis of complex mixtures and detailed structural elucidation through fragmentation analysis. hmdb.caresearchgate.net While specific UHPLC-QTOF-MS/MS data for this compound were not found in the search results, this technique is broadly applicable for the characterization of organic compounds, particularly in complex matrices.

Chromatographic Techniques (e.g., Gas Chromatography, HPLC)

Chromatographic techniques are used to separate components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Gas Chromatography (GC) is widely used for the analysis of volatile and semi-volatile organic compounds like this compound. nist.govnist.govcalpaclab.com In GC, the sample is vaporized and carried by an inert gas through a column containing a stationary phase. Compounds separate based on their boiling points and interactions with the stationary phase. GC is used to determine the purity of this compound and to quantify its presence in mixtures, such as reaction products. acs.orguchile.cl The amounts of organic products in reactions can be determined using response factor methods for GC analysis. uchile.cl

High-Performance Liquid Chromatography (HPLC) is another essential chromatographic technique, particularly useful for separating less volatile or thermally labile compounds. measurlabs.comlongdom.org While GC is more commonly cited for the analysis of this compound in the provided sources, HPLC can also be applied, especially when coupled with detectors like UV-Vis or mass spectrometers (HPLC-MS). researchgate.netmeasurlabs.com HPLC separates components based on their interactions with the stationary phase and the mobile phase, which is a liquid. Different types of stationary phases and mobile phases can be used to achieve optimal separation.

Other Analytical Methods (e.g., X-ray Diffraction for related compounds)

While spectroscopic and chromatographic methods are the primary techniques for characterizing liquid or dissolved samples of this compound, other techniques may be relevant for related compounds or in specific contexts.

X-ray Diffraction (XRD) is a technique used to determine the crystal structure of solid, crystalline compounds. It provides detailed information about the arrangement of atoms in the crystal lattice. While this compound is a liquid at room temperature, XRD can be applied to crystalline derivatives or related compounds to unequivocally confirm their solid-state structures. For example, XRD has been used to characterize related organic compounds, such as certain boron complexes. rsc.org This illustrates the application of XRD in structural elucidation for organic molecules, although it is not directly applicable to liquid this compound itself.

Environmental and Biochemical Research Implications of Acetal Chemistry

Environmental Degradation Pathways of Dialkyl Acetals

The environmental fate of dialkyl acetals, including 1,1-dimethoxyheptane, is largely governed by their chemical structure and the prevailing environmental conditions. A primary degradation pathway for acetals in aqueous environments is hydrolysis. inchem.org In the atmosphere, vapor-phase acetals can undergo degradation through reactions with photochemically produced hydroxyl radicals. inchem.orgmasterorganicchemistry.com

Hydrolytic Degradation in Aqueous Environments

Hydrolysis is a significant process for the breakdown of acetals in water. This reaction is typically acid-catalyzed, leading to the cleavage of the acetal (B89532) to regenerate the corresponding aldehyde (heptanal in the case of this compound) and alcohol (methanol). mdpi.comgoogle.comacs.org Acetals are known to be quite stable under basic conditions but are readily cleaved by dilute acids. inchem.orggoogle.comacs.orgcdnsciencepub.comnih.gov

The mechanism of acetal hydrolysis involves the protonation of one of the oxygen atoms, followed by the elimination of an alcohol molecule to form a resonance-stabilized carboxonium ion. cdnsciencepub.comlibretexts.org This carbocation intermediate is then attacked by water, leading to the formation of a hemiacetal, which further hydrolyzes to the aldehyde and a second molecule of alcohol. libretexts.orguoanbar.edu.iq This process is analogous to an SN1-type reaction. libretexts.org

Studies on various aliphatic and aromatic dimethyl and diethyl acetals have shown that they can hydrolyze in water or aqueous media, even without a catalyst, particularly when heated. nih.gov For instance, aliphatic acetals undergo hydrolysis in simulated gastric fluid, an acidic environment, and to a lesser extent in simulated intestinal fluid. mdpi.com

Influence of pH and Temperature on Environmental Fate

The rate of acetal hydrolysis is significantly influenced by environmental factors, particularly pH and temperature. The hydrolysis of acetals is acid-catalyzed, meaning that lower pH values (more acidic conditions) lead to faster degradation rates. cdnsciencepub.comgoogleapis.com Conversely, the hydrolysis kinetics dramatically decrease as the pH increases, and acetals exhibit considerable stability under basic conditions. google.comacs.orgcdnsciencepub.comnih.gov

Research on the hydrolysis kinetics of various acetals and ketals has demonstrated a dramatic decrease in the hydrolysis rate with increasing pH. For example, the hydrolysis rate of a specific ketal decreased by approximately 3 times when the pH increased from 5.0 to 5.5, and by another 3 times at pH 6.0. cdnsciencepub.comgoogleapis.com At pH 6.5, the rate decreased by an additional 6 times. cdnsciencepub.comgoogleapis.com

Temperature also plays a role in the rate of hydrolysis, with higher temperatures generally leading to faster reaction rates, as observed in the hydrolysis of dithianes. nih.gov The specific structure of the acetal, including the size and electronic nature of the substituents, also impacts the hydrolysis rate. cdnsciencepub.comnih.govnsf.gov

Potential for Chemical Recycling of Acetal-Based Materials

The acid-lability of the acetal functional group has led to its exploration in the design of chemically recyclable materials, particularly polymers. Incorporating acetal bonds into the backbone of polymers provides a trigger for their depolymerization under acidic conditions. researchgate.netresearchgate.netinchem.org This approach offers a potential strategy for the chemical recycling of plastic waste, allowing for the recovery of monomers or valuable oligomers. researchgate.netinchem.org

Studies have investigated the chemical recycling of poly(acetal-ester)s, where non-cyclic acetal bonds could be selectively hydrolyzed under mild temperatures by adjusting the acid concentration. researchgate.netnih.gov Spirocyclic acetal structures have also garnered attention for their potential in creating polymers with degradability and chemical recyclability under acidic conditions. inchem.orglu.se

Chemical recycling methods aim to break down polymers into their constituent monomers, which can then be repolymerized, creating a closed-loop system. researchgate.netinchem.org This contrasts with mechanical recycling, which can sometimes lead to a reduction in material quality. inchem.org The efficiency of chemical recycling of acetal-based polymers is influenced by factors such as the concentration of acid, temperature, and the specific structure of the acetal unit within the polymer chain. researchgate.netinchem.orgnih.gov

Biological Relevance of Acetals

Acetals are not only synthetic compounds but also occur naturally and play various roles in biological systems, particularly in the context of food matrices and metabolic processes.

Naturally Occurring Acetals (e.g., in food matrices as flavor compounds)

Acetals are found as natural components in various foods and contribute to their flavor and fragrance profiles. mdpi.comresearchgate.net These volatile compounds are present in vegetal, fermented food, beverages, and animal resources. researchgate.net The formation of acetals in food flavorings can occur through the reaction of naturally present carbonyl compounds (aldehydes and ketones) with alcohols, often under slightly acidic and low-water conditions. uoanbar.edu.iqxometry.com

Examples of foods where acetals have been detected include orange juice, strawberry, cider, peas, coffee, and cognac. mdpi.com 1,1-Dimethoxyethane, another dialkyl acetal, has been reported in Citrus reticulata and Allium ampeloprasum. inchem.orggoogleapis.com this compound itself is listed as a flavoring agent. pressbooks.pub

Naturally occurring acetals contribute to the complex aroma profiles of various food products. Their presence can be a result of natural metabolic processes in plants and microorganisms or can form during food processing and storage.

Biochemical Hydrolysis of Acetals (e.g., glycosidic bond cleavage)

In biological systems, the hydrolysis of acetals is a crucial process, particularly in the metabolism of carbohydrates. Glycosidic bonds, which link sugar molecules together to form oligosaccharides and polysaccharides, are chemically classified as acetals or ketals. masterorganicchemistry.comnih.govresearchgate.netwhiterose.ac.uk The biochemical hydrolysis of these glycosidic bonds is essential for the digestion and utilization of carbohydrates by organisms. pressbooks.pubwikipedia.org

The cleavage of glycosidic bonds in biological systems is catalyzed by specific enzymes known as glycoside hydrolases, or glycosidases. libretexts.orgwikipedia.org These enzymes facilitate the addition of water across the glycosidic bond, breaking the linkage and releasing the constituent monosaccharides. researchgate.netwikipedia.org The enzymatic hydrolysis mechanism parallels the acid-catalyzed hydrolysis observed in non-biological systems, involving the protonation and cleavage of the acetal bond. libretexts.orguoanbar.edu.iq

Beyond glycosidic bonds, aliphatic acetals can also undergo hydrolysis in the mammalian body. Studies indicate that aliphatic acetals are readily hydrolyzed in the acidic environment of the stomach, as well as in the intestinal fluid and liver, yielding their component aldehydes and alcohols. mdpi.cominchem.org The resulting aldehydes and alcohols are then subject to further metabolic processes, such as oxidation. mdpi.cominchem.org For instance, acetaldehyde (B116499), a product of the hydrolysis of some acetals, is metabolized in the liver to acetic acid. inchem.org

While specific enzymatic pathways for the hydrolysis of simple dialkyl acetals like this compound (other than those involved in general detoxification) are not as extensively documented as glycosidic bond cleavage, the principle of acid-catalyzed hydrolysis in the stomach and potential enzymatic breakdown in the liver highlights their susceptibility to biochemical transformation. mdpi.cominchem.org

Compound Table

| Compound Name | PubChem CID |

| This compound | 61453 |

| 1,1-Diethoxyethane | 10795 |

| Acetaldehyde | 177 |

| Heptanal (B48729) | 31207 |

| Methanol (B129727) | 887 |

| Ethanol (B145695) | 702 |

Data Tables

While specific quantitative environmental degradation data for this compound is limited in the provided sources, research on other acetals provides insight into the factors influencing hydrolysis rates.

| Acetal Type (Example) | Conditions (pH, Temperature) | Relative Hydrolysis Rate / Half-life (Example Data) | Source |

| Ketal (specific example) | pH 5.0, 25 °C | Half-life ~32.33 hours | cdnsciencepub.comgoogleapis.com |

| Ketal (specific example) | pH 5.5, 25 °C | Hydrolysis rate ~3 times slower than at pH 5.0 | cdnsciencepub.comgoogleapis.com |

| Ketal (specific example) | pH 6.0, 25 °C | Hydrolysis rate ~3 times slower than at pH 5.5 | cdnsciencepub.comgoogleapis.com |

| Ketal (specific example) | pH 6.5, 25 °C | Hydrolysis rate ~6 times slower than at pH 6.0 | cdnsciencepub.comgoogleapis.com |

| Acetal from acetaldehyde (in a study) | In presence of TFA | Half-life ~4 hours | cdnsciencepub.comnsf.gov |

| Formaldehyde acetal (in a study) | In presence of TFA | No appreciable degradation | cdnsciencepub.comnsf.gov |

| Spirocyclic acetal polymer (PHVT-5) | 0.1 M HCl (9:1 acetone:water), 23 °C | Degraded/dissolved after 182 minutes | nih.gov |

| Spirocyclic acetal polymer (PHVT-5) | 0.1 M HCl (9:1 acetone:water), 50 °C | Degraded/dissolved after 19 minutes | nih.gov |

| Spirocyclic acetal polymer (PHVT-5) | 1 M HCl (9:1 acetone:water), 23 °C | Degraded/dissolved after 9 minutes | nih.gov |

This table illustrates the significant impact of pH and temperature on the hydrolysis rates of representative acetals and acetal-containing polymers.

Chemical recycling of acetal-based polymers has shown promising yields:

| Polymer Type (Example) | Recycling Method / Conditions | Product Yield (Example Data) | Source |

| Biobased polycarbonates containing spirocyclic acetals | Acidic depolymerization (e.g., HCl) | Monomer yield 91–99% | cdnsciencepub.com |

| Poly(1,3-dioxolane) (PDXL) | Acidic resin catalyst, 150 °C | Monomer yield 96% | researchgate.net |

| Poly(acetal-ester)s with non-cyclic acetal units | Acidic hydrolysis (mild temperature) | Selective cleavage observed | researchgate.netnih.gov |

| Polyoxymethylene (POM) | Catalytic processing with diols | Cyclic acetal yield 93–98% | researchgate.net |

Acetals in Biological Assays and as Standards

Acetals find application in biological assays, often indirectly or as components of larger molecules being studied. A notable example is the use of malondialdehyde bis(dimethyl acetal) in the thiobarbituric acid reactive substances (TBARS) assay. This assay is a widely used method for assessing oxidative stress in biological samples by quantifying lipid peroxidation products, primarily malondialdehyde (MDA). jove.com Pure MDA is unstable, making it challenging to use directly as an analytical standard. jove.com Malondialdehyde bis(dimethyl acetal), however, is more stable and releases MDA under the acidic and heated conditions of the TBARS assay, thus serving as a reliable source of MDA for generating standard curves. jove.com This allows for the spectrophotometric measurement of the red-pink MDA-TBA₂ adducts at 532 nm, providing an indicator of lipid peroxidation levels. jove.com

Beyond serving as standards, acetal-containing compounds can be synthesized and evaluated in various biological assays to determine their potential biological activities. For instance, novel fluorescent probes incorporating multiple acetal groups have been synthesized and tested in biological studies, including MTT assays (commonly used to measure cell viability and cytotoxicity) and flow cytometry assays (used for cell analysis). nih.gov These studies aim to understand the biological characteristics of the compounds, such as their cytotoxicity and ability to induce apoptosis. nih.gov

While this compound has been detected as a metabolite in extracellular vesicles (EVs) from tumor cells and suggested as a potential metabolic biomarker in the context of atherosclerosis, its specific use as a standard in common biological assays is not widely documented in the reviewed literature. nih.govplos.org However, as an acetal, its chemical properties could potentially lend themselves to such applications under specific research conditions, similar to how other acetals are utilized.

Considerations for Biological Reactivity and Metabolism in in vitro and in vivo Systems

The biological reactivity and metabolism of acetals are largely dictated by their chemical structure, particularly the inherent lability of the acetal linkage under acidic conditions. In biological systems, especially within the acidic environment of the stomach, acetals are expected to undergo hydrolysis. inchem.org This hydrolysis yields the corresponding aldehyde and alcohol(s) from which the acetal was formed. inchem.org

For this compound, the hydrolysis would produce heptanal and methanol. The metabolic fate of these hydrolysis products in vivo is better understood than that of the intact acetal. Aliphatic alcohols and aldehydes are primarily metabolized through oxidation. inchem.org Alcohols are oxidized to their corresponding aldehydes, which are then further oxidized to carboxylic acids. inchem.org These carboxylic acids can then enter central metabolic pathways like fatty acid oxidation and the citric acid cycle. inchem.org Aldehydes are primarily detoxified by oxidation to the corresponding carboxylic acids. inchem.org

While the primary metabolic pathway for ingested acetals is expected to be hydrolysis in the gastrointestinal tract, the possibility of some intact acetal reaching systemic circulation is not entirely excluded, although the low intake from certain uses (e.g., as flavors) would likely not saturate metabolic enzymes. inchem.org

Research has also explored the use of acetals in the design of prodrugs. acs.orgnih.gov By incorporating acetal linkages, the release of an active compound can be controlled, often relying on the hydrolysis of the acetal in specific biological environments to regenerate the parent drug. acs.orgnih.gov This highlights how the predictable reactivity of the acetal group under varying pH conditions can be leveraged for targeted delivery or improved pharmacokinetic properties.

The detection of this compound as a metabolite in extracellular vesicles suggests it is present and potentially involved in metabolic processes within certain biological contexts, even if its precise metabolic pathways beyond initial hydrolysis are not extensively detailed in the available literature. nih.govplos.org Its presence in EVs and not in whole serum samples in one study could indicate localized production or sequestration within these vesicles. nih.gov Further research would be needed to fully elucidate the in vivo fate and specific biological roles of this compound.

The reactivity of acetals can also be influenced by factors such as stereochemistry and the presence of neighboring groups, which can impact reaction pathways and stereoselectivity in biological or biomimetic reactions. acs.orgresearchgate.net While these studies often focus on more complex cyclic acetals or those with specific substituents, the fundamental principles of acetal reactivity under biological conditions remain relevant.

Future Directions and Emerging Research Areas

Development of Highly Selective and Sustainable Synthetic Methodologies

The synthesis of acetals, including 1,1-dimethoxyheptane, has traditionally relied on methods that can be harsh and environmentally taxing. A significant future direction lies in the development of highly selective and sustainable synthetic methodologies. Classical methods for acetal (B89532) synthesis often involve treating aldehydes or ketones with an alcohol using either a protic or Lewis acid catalyst. ijsdr.org The formation of acetals is a reversible process, necessitating the removal of water to drive the reaction to completion, often accomplished using a Dean-Stark apparatus. wikipedia.orglibretexts.org

Future methodologies will likely focus on "green chemistry" principles to minimize environmental impact. This includes the use of less hazardous solvents, or even solvent-free conditions, and the development of more efficient and recyclable catalysts. ijsdr.org Research into solid acid catalysts, for instance, offers a promising alternative to corrosive liquid acids. Furthermore, processes that reduce the number of steps, such as the direct synthesis from raw materials, are being explored. For example, the direct synthesis of 1,1-dimethoxymethane (DMM) from methanol (B129727) is being investigated as a way to reduce production costs. epa.gov The application of such one-pot syntheses to longer-chain acetals like this compound could offer significant economic and environmental benefits.

Another area of development is the use of alternative energy sources, such as microwave-assisted synthesis, which can lead to shorter reaction times and higher yields. ijsdr.org The exploration of deep eutectic solvents (DES) as green, biodegradable, and non-hazardous reaction media also presents a novel and sustainable approach for chemical synthesis. researchgate.net

Advanced Computational Modeling for Predicting Acetal Properties and Reactivity

Computational chemistry is becoming an increasingly powerful tool for predicting the properties and reactivity of molecules, and acetals are no exception. Advanced computational modeling, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms. acs.org For instance, DFT calculations have been used to understand the crucial role of catalysts in promoting proton transfer during reactions involving acetals. acs.org

Future research will likely leverage these computational tools to predict the physical and chemical properties of this compound and its analogs with greater accuracy. This includes predicting boiling points, densities, and solubility, as well as modeling their reactivity in various chemical environments. Such predictions can help to screen potential applications and guide experimental work, saving time and resources. By understanding the electronic structure and energy landscapes of these molecules, chemists can design more efficient synthetic routes and develop novel catalysts with enhanced selectivity.

Exploration of this compound and Analogs in Materials Science and Polymer Chemistry

Acetal-based polymers, such as polyoxymethylene (POM), are known for their excellent mechanical properties, including high strength, stiffness, and dimensional stability. hpmanufacturing.com These properties make them valuable in precision parts that require low friction and high durability. xometry.com Acetal polymers are semi-crystalline thermoplastics derived from formaldehyde. xometry.com

The exploration of this compound and its analogs as monomers or additives in polymer chemistry is an emerging research area. The long heptyl chain of this compound could impart unique properties, such as increased flexibility or hydrophobicity, to new polymeric materials. Researchers may investigate the incorporation of such long-chain acetals into copolymers to tailor the material's properties for specific applications. xometry.com For example, acetal copolymers can offer improved thermal stability and chemical resistance compared to their homopolymer counterparts. hpmanufacturing.com The potential applications for these novel materials could range from advanced engineering components to specialized coatings and adhesives.

| Property | Typical Value | Significance |

|---|---|---|

| Density | 1.410–1.420 g/cm³ | High density contributes to its robust nature. |

| Tensile Strength | ~10,000 psi | Indicates high strength and resistance to being pulled apart. |

| Water Absorption (24h) | ~0.25% | Low moisture absorption leads to excellent dimensional stability. xometry.com |

| Coefficient of Friction | ~0.20 | Low friction makes it ideal for moving parts. xometry.com |

Investigating the Role of Acetals in Complex Biological Systems and Metabolomics

Acetals and related functional groups play a crucial role in biological systems. For example, the cyclic hemiacetal form of sugars is fundamental to their chemistry and biological function. masterorganicchemistry.com The interconversion between aldehydes/ketones and their acetal/hemiacetal forms is also important in the metabolic breakdown of drugs. organicchemexplained.com Aldehydes themselves are significant in biology, acting as signaling molecules and antioxidants. creative-proteomics.com

Investigating the metabolic fate of this compound and its potential interactions within biological systems is a key area for future research. Metabolomics studies could trace the breakdown of this compound, identifying its metabolites and understanding its pathways of degradation. This research is crucial for assessing its biocompatibility and potential applications in areas such as drug delivery or as a biochemical probe. Given that acetals can be stable in neutral to basic conditions but hydrolyze in acidic environments, there is potential to design systems that release an active aldehyde or alcohol in specific biological compartments. libretexts.org

New Applications of this compound in Fine Chemical Synthesis

Acetals are widely used as protecting groups in organic synthesis. libretexts.org They are stable under neutral to strongly basic conditions, allowing for chemical modifications on other parts of a molecule without affecting a carbonyl group. libretexts.org The acetal can later be removed by treatment with aqueous acid to regenerate the original aldehyde or ketone. masterorganicchemistry.com

Future research will likely explore new applications of this compound as a protecting group or as a synthetic intermediate in the synthesis of complex fine chemicals. Its specific physical properties, such as its boiling point and solubility, may offer advantages in certain reaction and purification protocols. Furthermore, the heptanal (B48729) dimethyl acetal structure could be a precursor to a variety of other functional groups, making it a versatile building block in multi-step syntheses. The development of novel catalytic systems that can selectively transform the acetal group or the alkyl chain will open up new avenues for its use in creating valuable chemical products.

Q & A

Q. What are the established synthetic routes for 1,1-dimethoxyheptane, and how can reaction conditions be optimized?

this compound is synthesized via the acid-catalyzed acetalization of heptanal with methanol. A typical procedure involves refluxing equimolar amounts of heptanal and methanol in the presence of HCl gas at 25–30°C for 4–6 hours, followed by neutralization and distillation . Optimization strategies include:

- Catalyst selection : HCl is standard, but alternatives like p-toluenesulfonic acid (pTSA) may reduce side reactions.

- Solvent control : Excess methanol acts as both reactant and solvent, but inert solvents (e.g., dichloromethane) can improve yield by minimizing water interference.

- Temperature modulation : Lower temperatures (e.g., 0–10°C) favor acetal formation over aldehyde oxidation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy : H NMR reveals methoxy proton singlets at δ 3.14–3.30 ppm and methylene/methyl signals in the δ 0.8–1.6 ppm range. C NMR identifies acetal carbons at δ 100–105 ppm .

- Gas chromatography-mass spectrometry (GC-MS) : Retention time and molecular ion peak (m/z 160) confirm purity and molecular weight .

- Infrared spectroscopy (IR) : Absence of a carbonyl peak (~1700 cm) confirms complete aldehyde conversion to acetal .

Q. How do the physical properties of this compound influence its handling in laboratory settings?

- Boiling point : 183°C necessitates distillation under reduced pressure for purification .

- Density and solubility : 0.832 g/mL at 25°C and lipophilic nature (LogP = 2.58) make it soluble in organic solvents but immiscible with water, requiring careful phase separation during workup .

- Hygroscopicity : Low moisture sensitivity allows storage at room temperature in sealed containers.

Advanced Research Questions

Q. How can computational methods resolve contradictions in conformational energy data for this compound?

Conflicting conformational energy values may arise from approximations in force fields. To address this:

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G* level to calculate electronic energies. Compare results with experimental NMR coupling constants to validate torsional preferences .

- Multiple Linear Regression (MLR) : Analyze parameters like gauche interactions, 1,4/1,5 synclinal interactions, and dihedral angles to identify dominant steric/electronic factors. For example, MLR models with R = 0.60–0.56 highlight gauche effects as primary contributors to stability .

- Benchmarking : Cross-validate with higher-level theories (e.g., CCSD(T)) or solvation models to account for environmental effects .

Q. What experimental designs are recommended for studying the reactivity of this compound under acidic or oxidative conditions?

- Acidic hydrolysis : Monitor kinetics using HSO/HO at varying temperatures (25–80°C). Analyze aliquots via GC-MS to track heptanal regeneration .

- Oxidative stability : Expose the compound to O or peroxides and quantify degradation products (e.g., peroxides via iodometric titration). Control humidity to isolate oxidation pathways .

- Catalytic screening : Test transition-metal catalysts (e.g., Pd/C, FeCl) for C-O bond cleavage or functionalization reactions, using in-situ FTIR to detect intermediates .

Q. How can researchers address discrepancies in toxicity or environmental impact assessments of this compound?

- Tiered testing : Begin with in silico models (e.g., EPA EPI Suite) to predict biodegradation and bioaccumulation. Follow with in vitro assays (e.g., Ames test for mutagenicity) .

- Comparative analysis : Contrast results with structurally similar acetals (e.g., 1,1-dimethoxyhexane) to identify chain-length-dependent trends in toxicity .

- Data harmonization : Apply OECD guidelines for consistency in experimental protocols (e.g., OECD 301 for biodegradation) to minimize methodological variability .

Methodological Notes

- Data reproducibility : Document reaction conditions (e.g., catalyst loading, solvent ratios) and instrumental parameters (e.g., NMR pulse sequences) to enable replication .

- Literature strategies : Use databases like SciFinder and Reaxys with search terms "this compound + synthesis + kinetics" to prioritize peer-reviewed studies over vendor content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。